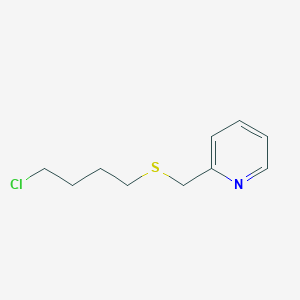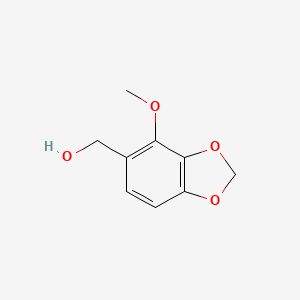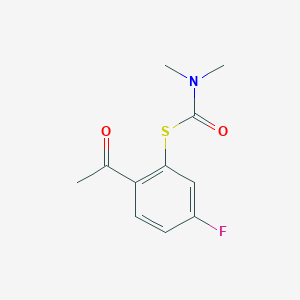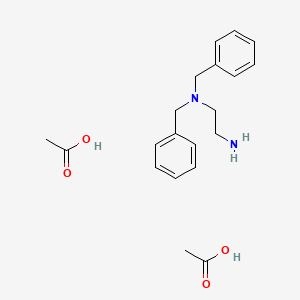
2-(4-chlorobutylsulfanylmethyl)pyridine
概要
説明
2-(4-chlorobutylsulfanylmethyl)pyridine is an organic compound that contains a pyridine ring attached to a 4-chlorobutyl sulphide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobutylsulfanylmethyl)pyridine typically involves the reaction of pyridine-2-methanol with 4-chlorobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
2-(4-chlorobutylsulfanylmethyl)pyridine can undergo various chemical reactions, including:
Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; performed in anhydrous ether under reflux conditions.
Substitution: Amines or thiols; reactions are usually conducted in polar solvents like ethanol or acetonitrile at elevated temperatures.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-chlorobutylsulfanylmethyl)pyridine has several scientific research applications:
作用機序
The mechanism of action of 2-(4-chlorobutylsulfanylmethyl)pyridine involves its interaction with specific molecular targets. The sulphide group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity . The pyridine ring can also interact with aromatic residues in proteins, enhancing binding affinity .
類似化合物との比較
Similar Compounds
- Pyrid-2-ylmethyl 4-chlorobutyl ether
- Pyrid-2-ylmethyl 4-chlorobutyl amine
- Pyrid-2-ylmethyl 4-chlorobutyl ester
Uniqueness
2-(4-chlorobutylsulfanylmethyl)pyridine is unique due to the presence of the sulphide group, which imparts distinct chemical reactivity and biological activity compared to its ether, amine, and ester analogs .
特性
分子式 |
C10H14ClNS |
|---|---|
分子量 |
215.74 g/mol |
IUPAC名 |
2-(4-chlorobutylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C10H14ClNS/c11-6-2-4-8-13-9-10-5-1-3-7-12-10/h1,3,5,7H,2,4,6,8-9H2 |
InChIキー |
SPOJMJGNESDJGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CSCCCCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N2-(4-ethylphenyl)benzo[d]oxazole-2,5-diamine](/img/structure/B8422054.png)



![8-chloro-1-methyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-6-thione](/img/structure/B8422083.png)
![3-[(4-Bromobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8422086.png)







